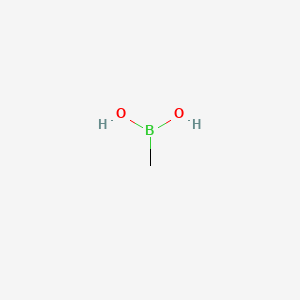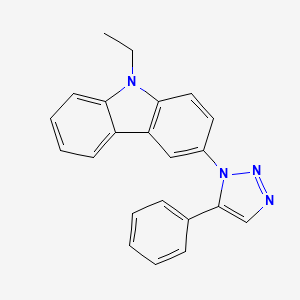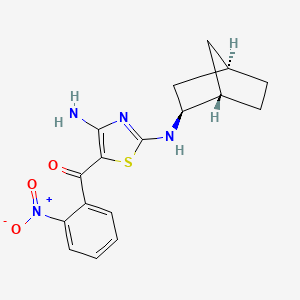
K-Ras(G12C) inhibitor 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
K-Ras(G12C) inhibitor 12 is an allosteric inhibitor of the oncogenic K-Ras(G12C) variant . It irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking its interactions . This inhibitor is particularly relevant in the context of cancer, as the K-Ras gene, which includes the G12C mutation, is a common oncogene involved in cellular proliferation and survival .
Molecular Structure Analysis
The molecular structure of this compound is related to its ability to bind to the K-Ras(G12C) protein. The inhibitor binds irreversibly to the mutant cysteine residue in oncogenic KRAS G12C, so it has no effect on the wild-type protein . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding, which occurs with picomolar affinities at RAS proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H17ClIN3O3) and molecular weight (449.67). It is also known to be toxic and a moderate to severe irritant to the skin and eyes .
Scientific Research Applications
Covalent Inhibitors for K-RasG12C Mutations : The most frequently mutated isoform of Ras, K-Ras, accounts for over 85% of Ras-driven cancers, with a significant portion being the G12C mutation. Covalent G12C-specific inhibitors targeting the mutated cysteine represent a new hope for revolutionizing cancer therapeutics by overcoming the previously deemed "undruggable" nature of Ras. These inhibitors show improved selectivity and potency due to their specific and irreversible covalent binding nature (Ni et al., 2019).
Development of K-Ras(G12D)-Selective Inhibitory Peptides : Efforts have been made to develop selective inhibitory peptides for K-Ras(G12D), another common mutation in K-Ras. These peptides have shown significant binding and inhibition selectivity, opening avenues for the development of K-Ras(G12D)-targeting drugs (Sakamoto et al., 2017).
Guanosine Mimetic Inhibitors of G12C KRAS : Research into guanosine-derived inhibitors of mutant G12C RAS has led to the discovery of analogues with improved stability and potential for development into prodrugs. These studies contribute to understanding the molecular recognition in RAS and the design of nucleotide-competitive inhibitors (Xiong et al., 2017).
Novel Covalent Inhibitors in Xenograft Model of NSCLC : Studies have identified lead compounds that selectively target K-Ras G12C and have shown efficacy in xenograft models of non-small cell lung cancer (NSCLC), highlighting the potential of these inhibitors in clinical applications (Satyam et al., 2016).
Challenges in KRAS-G12C Inhibitor Therapy : Despite the promising developments, a significant number of patients do not respond to KRAS-G12C inhibitor therapy, mainly due to intrinsic or acquired resistance. Understanding the drug response in the tumor microenvironment is crucial for advancing the clinical application of these inhibitors (Liu et al., 2021).
Mechanism of Action
Target of Action
The primary target of K-Ras(G12C) inhibitor 12 is the K-Ras protein, specifically the G12C mutant variant . K-Ras is a GTPase and plays an important role in many signal transduction pathways . The mutation of K-Ras occurs in many cancers .
Mode of Action
this compound is an allosteric inhibitor . It binds to the K-Ras(G12C) protein, significantly reducing its affinity for GTP and leading to the modification of K-Ras(G12C) . This binding inhibits the activation of the receptor and the subsequent signal-transduction pathway .
Biochemical Pathways
The inhibitor preferentially binds RAS in the GDP-bound conformation, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . This results in the inhibition of multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival .
Pharmacokinetics
It’s known that the inhibitor rapidly binds to kras g12c, increasing the reaction rate in a biochemical assay by 600-fold . It also blocks nucleotide exchange (GDP to GTP) with much higher efficacy .
Result of Action
The action of this compound results in the reduction of both the invasion of normal tissues by tumor cells and the spread of tumors to new sites .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the drug response . Understanding the drug response in the tumor microenvironment may continue to promote the design, testing, and clinical application of KRAS-G12C inhibitors .
Safety and Hazards
Future Directions
The future of K-Ras(G12C) inhibitor 12 and similar compounds lies in their potential for treating cancers associated with the KRAS G12C mutation . Current research is focused on improving the efficacy of these inhibitors, understanding the mechanisms of resistance, and exploring combination therapies with other drugs .
Biochemical Analysis
Biochemical Properties
K-Ras(G12C) Inhibitor 12 interacts with the KRAS-G12C mutant protein . This interaction is crucial in inhibiting the biochemical reactions that lead to the proliferation of cancer cells .
Cellular Effects
This compound has a profound impact on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism, thereby inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the KRAS-G12C mutant protein . This binding inhibits the activation of the protein, leading to changes in gene expression that suppress the growth of cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit the KRAS-G12C mutant protein, affecting the long-term cellular function of cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While it shows promising results at certain dosages, high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIFBWVNHLXJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClIN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
![Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate](/img/structure/B608865.png)





![(1R,3S,5Z)-5-[(2E)-2-[(1R,7Ar)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B608878.png)


